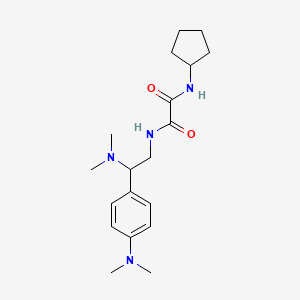![molecular formula C23H24O5 B2543900 Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate CAS No. 384365-31-5](/img/structure/B2543900.png)
Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate, is a chemical entity that appears to be related to the benzofuran and phenyl chemical groups. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and reactions that involve benzofuran derivatives and methoxyphenyl groups, which can provide insight into the chemistry of the compound .
Synthesis Analysis
The synthesis of related benzofuran compounds has been described in the literature. For instance, a method for synthesizing (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones has been developed, which involves a palladium-catalyzed dearomative arylation/oxidation reaction using (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oxime and iodobenzene . This method could potentially be adapted for the synthesis of the compound of interest by modifying the starting materials and reaction conditions to incorporate the 3-methylbut-2-en-1-yl group.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be complex and is often confirmed using techniques such as nuclear magnetic resonance (NMR) and X-ray diffraction. For example, the molecular structure of a related compound, 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, was characterized using these methods . Theoretical calculations, such as density functional theory (DFT), are also employed to predict and compare molecular geometries and properties . These techniques would be relevant for analyzing the molecular structure of Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate.
Chemical Reactions Analysis
The reactivity of benzofuran derivatives can be explored through various chemical reactions. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives . These reactions typically occur in solutions such as ethanol or methanol with triethylamine (TEA) at room temperature. Understanding these reactions can provide insights into the potential reactivity of the compound of interest, particularly in the context of introducing substituents to the benzofuran core.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The experimental and theoretical studies provide information on vibrational frequencies, molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and thermodynamic properties . These properties are crucial for understanding the behavior of the compound under different conditions and can be used to predict its reactivity, stability, and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of benzocarbazoloquinones : Studies on related compounds have explored the synthesis of benzocarbazoloquinones, showcasing the utility of oxidative cyclization techniques in creating complex molecular structures which could be relevant for the synthesis or application of Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate (Rajeswaran & Srinivasan, 1994).
Crystal and molecular structure studies : Investigations into the crystal and molecular structures of compounds can provide valuable insights into their potential applications. For instance, studies on ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate offer data that could be relevant for understanding the structural properties of the specified compound (Kaur et al., 2012).
Reaction Pathways and Catalysis
- Renewable PET synthesis : Research on the catalytic reactions between ethylene and biomass-derived furans, such as the synthesis of methyl 4-(methoxymethyl)benzene carboxylate, highlights the importance of catalysis in the production of biobased materials. This could suggest potential catalytic applications for Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate in similar renewable material synthesis pathways (Pacheco et al., 2015).
Antimicrobial and Antioxidant Studies
- Synthesis of lignan conjugates : The antimicrobial and antioxidant properties of synthesized compounds such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates suggest a potential research interest in exploring similar properties for the specified compound. This aligns with broader scientific efforts to discover new compounds with biological activity (Raghavendra et al., 2016).
Synthesis of New Benzofuran Derivatives
- Biological activities of benzofuran derivatives : The synthesis and investigation of new benzofuran derivatives for anti-HIV activities underscore the therapeutic potential of structurally related compounds. This suggests a possible avenue for research into the bioactivity of Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate in similar contexts (Mubarak et al., 2007).
Eigenschaften
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-5-(3-methylbut-2-enoxy)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-5-26-23(24)21-19-14-18(27-13-12-15(2)3)10-11-20(19)28-22(21)16-6-8-17(25-4)9-7-16/h6-12,14H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLNWSPXMDUBHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC=C(C)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

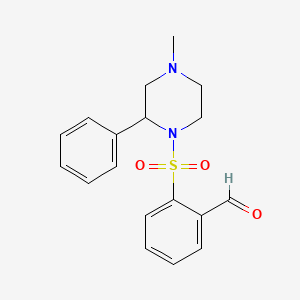
![3-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate](/img/structure/B2543819.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2543821.png)
![Ethyl 5-[(2-chloroacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543822.png)

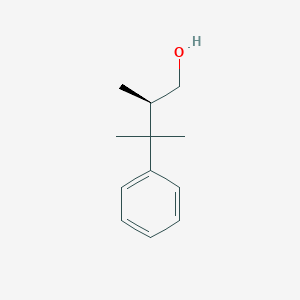
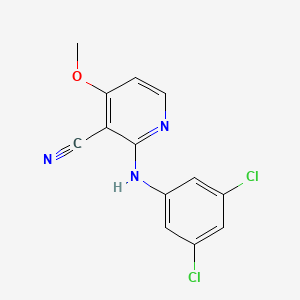
![N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2543827.png)
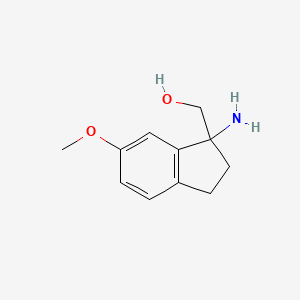
![7-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2543832.png)
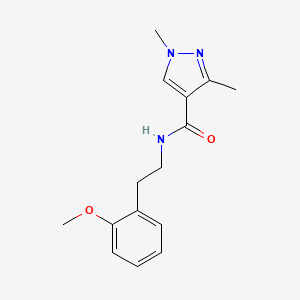
![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B2543839.png)
